Sodium nifurstyrenate Sodium nifurstyrenate
Brand Name: Vulcanchem
CAS No.: 54992-23-3
VCID: VC20802602
InChI: InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1/b6-3+;
SMILES: C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+]
Molecular Formula: C13H8NNaO5
Molecular Weight: 281.2 g/mol

Sodium nifurstyrenate

CAS No.: 54992-23-3

Cat. No.: VC20802602

Molecular Formula: C13H8NNaO5

Molecular Weight: 281.2 g/mol

* For research use only. Not for human or veterinary use.

Sodium nifurstyrenate - 54992-23-3

Specification

CAS No. 54992-23-3
Molecular Formula C13H8NNaO5
Molecular Weight 281.2 g/mol
IUPAC Name sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate
Standard InChI InChI=1S/C13H9NO5.Na/c15-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1/b6-3+;
Standard InChI Key FGNXRHWAZABZSZ-ZIKNSQGESA-M
Isomeric SMILES C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+]
SMILES C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+]
Canonical SMILES C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characterization

Sodium nifurstyrenate is a synthetic nitrofuran derivative with the IUPAC name sodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate . The compound is identified by the CAS registry number 54992-23-3 and is also known by several synonyms including Sodium nifurstylenate, Nifustyrenate Sodium, and Benzoic acid, 4-[(E)-2-(5-nitro-2-furanyl)ethenyl]-, sodium salt (1:1) .

Molecular Structure and Properties

Sodium nifurstyrenate possesses a distinctive molecular structure characterized by a nitrofuran ring connected to a styrene group with a terminal carboxylate sodium salt. The compound features the molecular formula C₁₃H₈NNaO₅ with a molecular weight of 281.20 g/mol . The parent compound, from which the sodium salt is derived, is nifurstyrenic acid (CID 6440938) .

The physical and chemical properties of sodium nifurstyrenate are summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₃H₈NNaO₅
Molecular Weight281.20 g/mol
Boiling Point454.4°C at 760 mmHg
IUPAC Namesodium;4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate
InChIKeyFGNXRHWAZABZSZ-ZIKNSQGESA-M
Parent CompoundNifurstyrenic acid (CID 6440938)

Pharmacokinetic Profile

The pharmacokinetic behavior of sodium nifurstyrenate has been specifically studied in aquatic organisms, reflecting its primary application in aquaculture. Research has focused on understanding how this compound is absorbed, distributed, and eliminated in various fish species.

Pharmacokinetics in Yellowtail Fish

A significant pharmacokinetic study examined the behavior of sodium nifurstyrenate (NFS) in yellowtail (Seriola quinqueradiata) following bolus intravascular administration . The study demonstrated that serum concentrations of NFS in yellowtail followed a two-compartment open model, providing valuable insights into its pharmacokinetic parameters.

The key pharmacokinetic parameters observed in yellowtail are presented in the following table:

Pharmacokinetic ParameterValue for NFS in Yellowtail
Dosage10 mg/kg body weight
Distribution Half-life (T₁/₂α)0.6 h
Elimination Half-life (T₁/₂β)7.7 h
Apparent Volume of Distribution (Vd)2.99 l/kg
Total Body Clearance (ClB)271 ml/kg/h
Serum Protein Binding in vivo69.4 ± 7.5%

This research was conducted at a water temperature of 21.3 ± 0.2°C, which is an important consideration given that pharmacokinetics in ectothermic organisms like fish are significantly influenced by environmental temperature .

Therapeutic Applications in Aquaculture

Sodium nifurstyrenate has established a significant role in aquaculture, particularly for treating bacterial infections in various fish species. Its application in this field leverages its antimicrobial properties against specific pathogens that affect commercially important aquatic species.

Target Pathogens and Diseases

Sodium nifurstyrenate demonstrates efficacy against several bacterial pathogens that cause significant morbidity and mortality in aquaculture settings. The compound is particularly effective against:

  • Aeromonas infections, which manifest as:

    • Ulcer disease

    • Dropsy disease

    • Thread disease

  • Columnaris disease, causing:

    • Gill rot

    • Tail rot

    • Mouth rot

These conditions affect various ornamental and aquarium fish species including koi, crucian carp, goldfish, and tropical fish varieties . The efficacy against these specific pathogens makes sodium nifurstyrenate a valuable tool in the management of bacterial diseases in controlled aquatic environments.

Comparative Analysis with Related Compounds

Sodium nifurstyrenate belongs to the broader class of nitrofuran antimicrobials, which includes several compounds used in veterinary medicine. Understanding the relationship between sodium nifurstyrenate and similar compounds provides context for its specific applications and efficacy profile.

Comparison with Nalidixic Acid

Research has examined sodium nifurstyrenate alongside other antimicrobials used in aquaculture, such as nalidixic acid (NA) . While both compounds are used to treat bacterial infections in fish, they exhibit different pharmacokinetic profiles:

ParameterSodium Nifurstyrenate (in Yellowtail)Nalidixic Acid (in Rainbow Trout)
Distribution Half-life (T₁/₂α)0.6 h1.4 h
Elimination Half-life (T₁/₂β)7.7 h13 h
Volume of Distribution (Vd)2.99 l/kg1.01 l/kg
Total Body Clearance (ClB)271 ml/kg/h54.7 ml/kg/h
Serum Protein Binding69.4 ± 7.5%10.9 ± 4.0%

These differences highlight the distinct pharmacological characteristics of sodium nifurstyrenate, particularly its higher volume of distribution and faster clearance compared to nalidixic acid . These properties have implications for dosing regimens and treatment protocols in aquaculture applications.

Research Gaps and Future Directions

Despite the established use of sodium nifurstyrenate in aquaculture, several research gaps remain that warrant further investigation to optimize its application and understand its broader implications.

Areas for Further Research

  • Comprehensive resistance profiles against various fish pathogens

  • Environmental fate and ecotoxicological impact of sodium nifurstyrenate in aquatic ecosystems

  • Potential for synergistic effects when combined with other antimicrobial agents

  • Optimization of dosing regimens based on pharmacokinetic/pharmacodynamic modeling

  • Development of improved formulations for enhanced bioavailability and targeted delivery

Addressing these research gaps would contribute to more effective and sustainable use of sodium nifurstyrenate in aquaculture while minimizing potential environmental impacts and the development of antimicrobial resistance.

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